molecular formula C19H24N2O3 B12912774 Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- CAS No. 105639-03-0

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl-

Cat. No.: B12912774
CAS No.: 105639-03-0
M. Wt: 328.4 g/mol
InChI Key: FGPKIAZDSBSXGE-UHFFFAOYSA-N
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Description

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- is a synthetic organic compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its complex structure, which includes a dihydro-2-oxazolyl group and a methylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Dihydro-2-oxazolyl Group: This step involves the reaction of the isoxazole intermediate with a suitable dihydro-2-oxazolyl precursor under controlled conditions.

    Introduction of the Methylphenoxy Group: The final step includes the etherification of the intermediate with 3-methylphenol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for large-scale etherification processes.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the isoxazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where halogens or other nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- involves its interaction with specific molecular targets. The dihydro-2-oxazolyl group may interact with enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole, 5-(5-(2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-(hydroxyethyl oxymethyleneoxymethyl): This compound has a similar isoxazole core but differs in the substituents attached to the phenoxy group.

    Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl-: Another similar compound with variations in the substituents on the phenoxy group.

Uniqueness

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-3-methylphenoxy)pentyl)-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dihydro-2-oxazolyl and methylphenoxy groups allows for diverse interactions and reactivity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

105639-03-0

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

5-[5-[4-(4,5-dihydro-1,3-oxazol-2-yl)-3-methylphenoxy]pentyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C19H24N2O3/c1-14-12-16(7-8-18(14)19-20-9-11-23-19)22-10-5-3-4-6-17-13-15(2)21-24-17/h7-8,12-13H,3-6,9-11H2,1-2H3

InChI Key

FGPKIAZDSBSXGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCCCC2=CC(=NO2)C)C3=NCCO3

Origin of Product

United States

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